N-BENZOYL-N'-{4-[3-PHENYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}UREA
Overview
Description
N-BENZOYL-N'-{4-[3-PHENYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}UREA is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a trifluoromethyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZOYL-N'-{4-[3-PHENYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}UREA typically involves multiple steps. One common method starts with the preparation of 3-phenyl-5-(trifluoromethyl)-1H-pyrazole, which is then reacted with 4-aminobenzoyl chloride under controlled conditions to form the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-BENZOYL-N'-{4-[3-PHENYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}UREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide or pyrazole rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
N-BENZOYL-N'-{4-[3-PHENYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}UREA has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-BENZOYL-N'-{4-[3-PHENYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}UREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
N-[({4-[3-phenyl-1H-pyrazol-1-yl]phenyl}amino)carbonyl]benzamide: Lacks the trifluoromethyl group, which may affect its biological activity and chemical properties.
N-[({4-[3-phenyl-5-methyl-1H-pyrazol-1-yl]phenyl}amino)carbonyl]benzamide:
Uniqueness
The presence of the trifluoromethyl group in N-BENZOYL-N'-{4-[3-PHENYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}UREA imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its effectiveness in biological systems and its utility in industrial applications.
Properties
IUPAC Name |
N-[[4-[3-phenyl-5-(trifluoromethyl)pyrazol-1-yl]phenyl]carbamoyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N4O2/c25-24(26,27)21-15-20(16-7-3-1-4-8-16)30-31(21)19-13-11-18(12-14-19)28-23(33)29-22(32)17-9-5-2-6-10-17/h1-15H,(H2,28,29,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJFSAZXRMRTHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C(F)(F)F)C3=CC=C(C=C3)NC(=O)NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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